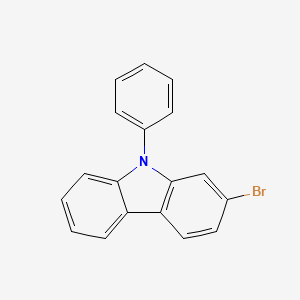

2-Bromo-9-phenyl-9H-carbazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOODLDGRGXOSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94994-62-4 | |

| Record name | 2-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Electronic Properties of Carbazole Derivatives

Foreword

Carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning significant advancements in materials science and device engineering. Their inherent electronic characteristics, coupled with exceptional thermal and chemical stability, make them a versatile scaffold for a myriad of applications.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core electronic properties of these remarkable compounds. We will delve into the fundamental principles governing their behavior, explore state-of-the-art applications, and provide detailed experimental and computational protocols for their characterization. Our focus is on elucidating the structure-property relationships that are critical for the rational design of next-generation organic electronic materials.

The Carbazole Core: A Foundation for Rich Electronic Behavior

The 9H-carbazole moiety, a tricyclic aromatic heterocycle, is the fundamental building block of this class of materials. Its electronic properties are dictated by the nitrogen atom's lone pair of electrons participating in the extended π-conjugated system. This electron-rich nature is the primary reason for the excellent hole-transporting capabilities of carbazole derivatives.[3] The rigid and planar structure of the carbazole core contributes to good charge carrier mobility and high thermal stability.[3]

Crucially, the carbazole scaffold offers multiple sites for functionalization—primarily at the N-9, C-3, C-6, C-2, and C-7 positions—allowing for precise tuning of its electronic and photophysical properties.[4] This chemical versatility is the key to designing materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, band gaps, and charge transport characteristics.[4][5]

Key Electronic Properties and Their Modulation

The performance of carbazole derivatives in electronic devices is intrinsically linked to a set of key electronic parameters. Understanding and controlling these properties through molecular design is paramount for achieving desired device characteristics.

Frontier Molecular Orbitals (HOMO & LUMO) and Energy Gap

The HOMO and LUMO energy levels are critical in determining the charge injection and transport properties of a material, as well as its photophysical behavior.

-

HOMO Level: The HOMO level is associated with the ionization potential and dictates the ease of hole injection and transport. For most carbazole derivatives, the HOMO is delocalized over the electron-rich carbazole core. The energy of the HOMO can be tuned by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups, such as alkoxy or amino groups, will raise the HOMO level, facilitating hole injection from common anodes like ITO. Conversely, electron-withdrawing groups, like cyano or nitro groups, will lower the HOMO level.[6]

-

LUMO Level: The LUMO level relates to the electron affinity and governs electron injection and transport. In simple carbazoles, the LUMO is relatively high in energy, making them poor electron conductors. However, by introducing strong electron-accepting moieties, it is possible to lower the LUMO level and impart electron-transporting or even ambipolar characteristics to the molecule.[7]

-

Energy Gap (Eg): The energy gap, the difference between the LUMO and HOMO levels, determines the absorption and emission properties of the material. A wider band gap is typically associated with blue emission, while narrower band gaps lead to emission at longer wavelengths (green, red).[8] The energy gap can be effectively tuned by extending the π-conjugation of the molecule or by creating donor-acceptor (D-A) architectures.

The relationship between molecular structure and frontier orbital energies is a central theme in the design of carbazole derivatives. The following table summarizes the HOMO, LUMO, and band gap energies for a selection of carbazole derivatives, illustrating the impact of different substitution patterns.

| Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | Eg (eV) | Application | Reference |

| CBP | N,N'-dicarbazolyl-1,1'-biphenyl | -5.5 | -2.4 | 3.1 | OLED Host | N/A |

| mCP | 1,3-Bis(N-carbazolyl)benzene | -5.9 | -2.4 | 3.5 | OLED Host | N/A |

| Spiro-OMeTAD | Spirobifluorene derivative | -5.1 | -2.2 | 2.9 | Perovskite Solar Cell HTM | N/A |

| PCDTBT | Poly(2,7-carbazole) derivative | -5.5 | -3.6 | 1.9 | Organic Solar Cell Donor | [9] |

| DCzPP | Dicarbazolyl-distyrylbenzene | -5.7 | -2.8 | 2.9 | Blue OLED Emitter | N/A |

| 4CzIPN | Tetrakis(carbazol-9-yl)isophthalonitrile | -5.8 | -3.1 | 2.7 | TADF Emitter | N/A |

Charge Carrier Mobility

The efficiency of charge transport in an organic semiconductor is quantified by its charge carrier mobility (µ), which measures how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field.

-

Hole Mobility: Carbazole derivatives are renowned for their excellent hole mobility, which arises from the efficient overlap of π-orbitals between adjacent molecules in the solid state. This property makes them ideal for use as hole transport layers (HTLs) in a variety of devices.[3]

-

Electron Mobility: While pristine carbazole is a poor electron conductor, its derivatives can be engineered to exhibit significant electron mobility. This is typically achieved by incorporating strong electron-withdrawing groups into the molecular structure, which lowers the LUMO level and facilitates electron injection and transport. The development of carbazole derivatives with high electron mobility is crucial for creating efficient bipolar host materials and n-type semiconductors.

-

Ambipolar Transport: Some carbazole derivatives can be designed to transport both holes and electrons effectively, a property known as ambipolar charge transport. This is often achieved in donor-acceptor molecules where the HOMO is localized on the carbazole donor and the LUMO on the acceptor moiety. Ambipolar materials are highly desirable for applications in organic field-effect transistors (OFETs) and light-emitting transistors.

The following table presents a compilation of hole and electron mobility data for selected carbazole derivatives.

| Derivative | Application | Hole Mobility (cm2V-1s-1) | Electron Mobility (cm2V-1s-1) | Reference |

| Indolo[3,2-b]carbazole derivative | OFET | 0.22 | - | [10] |

| SBF-(G1)2 | OFET | 6.6 x 10-5 | - | [11] |

| KZRD | Perovskite Solar Cell HTM | High | - | [6] |

| 3CNCzOXD | OLED ETM | - | High | [12] |

| 4CNCzOXD | OLED ETM | - | High | [12] |

Applications in Organic Electronics

The tunable electronic properties of carbazole derivatives have led to their widespread use in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are indispensable in OLED technology, where they function as host materials, emitters, and charge transport layers.[13]

-

Host Materials: Carbazole-based hosts are widely used in phosphorescent OLEDs (PhOLEDs) due to their high triplet energies, which allow for efficient energy transfer to the phosphorescent guest emitters. Their excellent hole-transporting properties also contribute to balanced charge injection and recombination in the emissive layer.[7]

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: A major breakthrough in OLED technology has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency. Many high-performance TADF emitters are based on a donor-acceptor architecture where carbazole units act as the electron donor.[5] The small energy gap between the singlet and triplet excited states (ΔEST) in these molecules allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, leading to delayed fluorescence.[5][14]

-

Mechanism of TADF: In a TADF molecule, electrical excitation generates both singlet (25%) and triplet (75%) excitons. The non-emissive triplet excitons can be converted to emissive singlet excitons through RISC, a process that is facilitated by a small ΔEST.[14] This up-conversion process allows for the harvesting of triplet excitons, leading to high device efficiencies.

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

-

-

Charge Transport Layers: Due to their excellent hole mobility, carbazole derivatives are frequently used as hole injection layers (HILs) and hole transport layers (HTLs) in OLEDs. They facilitate the efficient transport of holes from the anode to the emissive layer, leading to improved device performance.

Organic Solar Cells (OSCs)

In OSCs, carbazole derivatives are primarily used as electron donor materials in bulk heterojunction (BHJ) devices. Their strong absorption in the visible region and good hole mobility make them well-suited for this application.[8] Polycarbazole derivatives, in particular, have shown great promise in achieving high power conversion efficiencies.[9]

Perovskite Solar Cells (PSCs)

Carbazole derivatives have emerged as highly effective hole-transporting materials (HTMs) in PSCs, often outperforming the commonly used spiro-OMeTAD.[6][15] Their excellent hole mobility, suitable HOMO level for efficient hole extraction from the perovskite layer, and good film-forming properties contribute to high device efficiency and stability.[6][16][17]

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties of carbazole derivatives make them promising candidates for the active semiconductor layer in OFETs.[18] Both p-type and ambipolar OFETs have been fabricated using carbazole-based materials.[19] The performance of these devices is highly dependent on the molecular packing and film morphology of the carbazole derivative.[11]

Fluorescent Sensors

The inherent fluorescence of the carbazole core can be exploited for the development of chemosensors.[20] By functionalizing the carbazole with specific recognition moieties, it is possible to design sensors that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a target analyte, such as metal ions or anions.[9][10][21] The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer formation.[20]

Experimental Characterization Protocols

Accurate characterization of the electronic properties of carbazole derivatives is essential for understanding their behavior and for optimizing device performance. The following sections provide detailed protocols for two of the most common techniques used for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the sample and measuring the resulting current.

-

Principle: By measuring the onset oxidation and reduction potentials (Eox and Ered) of the carbazole derivative, the HOMO and LUMO energy levels can be estimated using the following equations, referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

-

Step-by-Step Protocol:

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

-

-

Preparation of the Sample Solution:

-

Dissolve the carbazole derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Add a small amount of ferrocene as an internal standard.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[22]

-

Fill the cell with the sample solution.

-

-

Degassing:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan over the expected oxidation and reduction events.

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Record the cyclic voltammogram.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Measure the half-wave potential of the ferrocene internal standard (E1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energy levels using the equations above.

-

-

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a material by measuring its absorption of light as a function of wavelength.

-

Principle: The absorption of a photon with sufficient energy promotes an electron from the HOMO to the LUMO. The wavelength at which absorption begins (the absorption edge, λonset) corresponds to the energy of this transition. The optical band gap can be calculated from the absorption edge using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Step-by-Step Protocol:

-

Sample Preparation:

-

Solution: Dissolve the carbazole derivative in a suitable solvent (e.g., chloroform, THF) at a low concentration (typically 10-5 to 10-6 M) to avoid aggregation effects.

-

Thin Film: Deposit a thin film of the material onto a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum deposition.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Record a baseline spectrum using a cuvette containing the pure solvent (for solution measurements) or a blank substrate (for thin film measurements).

-

-

Sample Measurement:

-

Place the sample in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the absorption edge (λonset) from the spectrum, which is the wavelength at which the absorption begins to increase from the baseline.

-

Calculate the optical band gap using the equation above.

-

-

Computational Modeling: A Theoretical Lens

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable tools for predicting and understanding the electronic properties of carbazole derivatives.

-

DFT Calculations: DFT is used to calculate the ground-state electronic structure of molecules, providing accurate predictions of HOMO and LUMO energy levels, electron density distributions, and molecular geometries.[23][24] A common level of theory for these calculations is B3LYP with a 6-31G(d) basis set.[25]

-

TD-DFT Calculations: TD-DFT is employed to study the excited-state properties of molecules, allowing for the prediction of absorption and emission spectra, as well as the energies of singlet and triplet excited states.[25] This is particularly useful for designing TADF emitters and understanding their photophysical properties.

Synthesis of Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often relies on modern cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling is a versatile palladium-catalyzed reaction used to form C-C bonds between an organoboron compound and an organohalide. It is widely used to introduce aryl or vinyl substituents onto the carbazole core.

-

General Reaction Scheme:

-

Carbazole-X + R-B(OR')2 --(Pd catalyst, base)--> Carbazole-R

-

(where X = Br, I, OTf; R = aryl, vinyl)

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a key method for synthesizing N-aryl carbazoles and for introducing amino groups at various positions on the carbazole ring.[26][27]

-

General Reaction Scheme:

-

Carbazole-H + R-X --(Pd catalyst, base)--> Carbazole-R

-

(where X = Br, I, OTf; R = aryl)

-

Conclusion and Future Outlook

Carbazole derivatives continue to be a dominant class of materials in organic electronics, with their exceptional and tunable electronic properties driving innovation in OLEDs, solar cells, and sensors. The ability to precisely engineer their HOMO/LUMO levels, charge transport characteristics, and photophysical behavior through synthetic modification provides a powerful platform for the development of next-generation devices. Future research will likely focus on the design of novel carbazole-based materials with even greater performance, stability, and processability. The continued synergy between synthetic chemistry, materials science, and device engineering will undoubtedly unlock the full potential of these versatile building blocks for a brighter, more efficient electronic future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]

- 5. emergentmind.com [emergentmind.com]

- 6. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 9. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and application of carbazole macrocycles in anion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 14. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]

- 15. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). | Semantic Scholar [semanticscholar.org]

- 22. ossila.com [ossila.com]

- 23. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]

- 24. jnsam.com [jnsam.com]

- 25. researchgate.net [researchgate.net]

- 26. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Carbazole-Based OLED Materials

Introduction

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, wide viewing angles, and mechanical flexibility.[1][2] At the heart of these devices are organic semiconductor materials, and among them, carbazole and its derivatives have emerged as a versatile and indispensable class of compounds.[3][4][5] Carbazole's electron-rich nature, high thermal stability, and tunable electronic properties make it an ideal building block for various components within an OLED device.[3][6] This guide provides a comprehensive technical overview of carbazole-based materials for OLED applications, targeting researchers, scientists, and professionals in drug development who may be exploring the optoelectronic applications of novel organic molecules.

We will delve into the fundamental properties of carbazole, explore the design and synthesis of carbazole derivatives for different roles within an OLED, and provide detailed experimental protocols for material characterization and device fabrication. The causality behind experimental choices will be explained, offering field-proven insights to guide your research and development efforts.

The Pivotal Role of Carbazole in OLEDs

The fundamental structure of an OLED consists of several organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charge carriers migrate through the organic layers and recombine in the emissive layer (EML) to form excitons (electron-hole pairs). The radiative decay of these excitons produces light.

Carbazole-based materials can be engineered to perform several key functions within this device architecture:

-

Hole Transporting Layer (HTL): Due to its inherent electron-richness, carbazole exhibits excellent hole-transporting properties.[3][7][8] Carbazole-based HTLs facilitate the efficient injection and transport of holes from the anode to the emissive layer.

-

Host Materials: In many high-efficiency OLEDs, particularly phosphorescent OLEDs (PhOLEDs), the emissive layer consists of a host material doped with a small amount of an emissive guest (dopant).[9] Carbazole derivatives are widely used as host materials due to their high triplet energy, which is crucial for preventing energy back-transfer from the phosphorescent dopant, and their ability to form stable amorphous films.[1][4][9]

-

Emitting Materials: Functionalized carbazole derivatives can themselves be highly efficient light emitters.[3][10] By modifying the carbazole core with various electron-donating and electron-accepting groups, the emission color can be tuned across the visible spectrum.[3][10]

-

Thermally Activated Delayed Fluorescence (TADF) Materials: A particularly exciting application of carbazole derivatives is in third-generation OLEDs that utilize TADF.[11][12][13] These materials are designed to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states, allowing for efficient harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC) to the emissive singlet state.[11]

Why Carbazole? The Scientific Rationale

The widespread adoption of carbazole in OLEDs is not coincidental. Its chemical and physical properties offer a unique combination of advantages:

-

High Thermal and Morphological Stability: The rigid, fused-ring structure of carbazole imparts excellent thermal stability, which is critical for device longevity as OLEDs can generate significant heat during operation.[3][4][7] Furthermore, bulky substituents can be introduced to the carbazole core to prevent crystallization and promote the formation of stable amorphous films, which is essential for uniform device performance.[4]

-

Excellent Hole-Transporting Capability: The nitrogen atom in the carbazole ring readily donates its lone pair of electrons to the aromatic system, making it an electron-rich moiety with a high highest occupied molecular orbital (HOMO) energy level.[5][14] This facilitates efficient hole injection and transport.

-

High Triplet Energy: The rigid carbazole unit possesses a high triplet energy level. This is a critical requirement for host materials in PhOLEDs, as it ensures that the triplet energy of the host is higher than that of the phosphorescent dopant, preventing quenching of the emissive triplets.[1][9]

-

Tunable Optoelectronic Properties: The carbazole scaffold offers multiple sites for chemical modification (the 2, 3, 6, 7, and 9 positions).[3][4][15] This allows for precise tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the emission color and charge transport characteristics, through the introduction of various functional groups.[3][10]

Designing Carbazole-Based Materials for Specific OLED Roles

The versatility of the carbazole unit allows for the rational design of materials tailored for specific functions within an OLED. This is typically achieved by strategically attaching other functional molecular fragments to the carbazole core.

Hole-Transporting Materials (HTMs)

For a material to function effectively as an HTL, it must possess a suitable HOMO level for efficient hole injection from the anode and high hole mobility. Carbazole-based HTMs are often designed by linking multiple carbazole units together or by incorporating other hole-transporting moieties like triphenylamine.[7][14]

A key consideration for HTMs is the glass transition temperature (Tg), which is a measure of the material's thermal stability in its amorphous state. A high Tg is desirable to prevent morphological changes in the thin film during device operation, which can lead to degradation.[7][16] For instance, 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB) was developed as a high-Tg alternative to the commonly used NPB, demonstrating comparable device performance but superior thermal stability.[16][17]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

The design of host materials for PhOLEDs presents a multi-faceted challenge. An ideal host material should possess:

-

High Triplet Energy (ET): The ET of the host must be significantly higher than that of the phosphorescent guest to prevent back energy transfer and triplet exciton quenching.[1][9]

-

Balanced Charge Transport: To ensure that the recombination of electrons and holes occurs within the emissive layer, the host material should ideally exhibit balanced transport of both charge carriers (bipolar transport).[9]

-

Good Film-Forming Properties: The ability to form uniform, stable amorphous films is crucial for device reliability.[1]

-

Appropriate HOMO/LUMO Levels: The energy levels of the host must be aligned with those of the adjacent layers to facilitate efficient charge injection.[9]

To achieve bipolar charge transport, a common strategy is to link the electron-donating carbazole unit with an electron-accepting moiety.[9] This "donor-acceptor" molecular design helps to balance the injection and transport of holes and electrons.

Thermally Activated Delayed Fluorescence (TADF) Emitters

The design of carbazole-based TADF emitters is a prominent area of OLED research. The key to achieving TADF is to minimize the energy gap between the S1 and T1 states (ΔEST).[11] This is typically accomplished by designing molecules with a significant spatial separation between the HOMO and LUMO. In many carbazole-based TADF emitters, the carbazole moiety serves as the electron donor, and it is linked to an electron-accepting unit.[11][12] The steric hindrance between the donor and acceptor groups can enforce a twisted conformation, which helps to separate the HOMO and LUMO and reduce ΔEST.[11]

Synthesis of Carbazole-Based OLED Materials: Key Methodologies

Several standard organic chemistry reactions are routinely employed in the synthesis of carbazole-based OLED materials. The choice of reaction depends on the desired substitution pattern and the nature of the functional groups being introduced.

Common Synthetic Strategies

-

Ullmann Condensation/Amination: This is a widely used method for the N-arylation of the carbazole nitrogen and for forming C-N bonds at other positions on the carbazole ring.[4][9][18]

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is invaluable for creating C-C bonds, allowing for the introduction of various aryl groups at different positions of the carbazole nucleus.[7][18][19]

-

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed method for N-arylation and C-N bond formation, often offering milder reaction conditions and broader substrate scope compared to the Ullmann reaction.[9][18]

-

Diels-Alder Reaction: This cycloaddition reaction can be used to synthesize multi-phenylated carbazole derivatives.[20]

Experimental Protocol: Synthesis of a Generic 9-Arylcarbazole

This protocol outlines a general procedure for the synthesis of a 9-arylcarbazole derivative via an Ullmann coupling reaction.

Materials:

-

9H-Carbazole

-

Aryl halide (e.g., bromobenzene)

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 9H-carbazole (1.0 eq), aryl halide (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with additional toluene.

-

Extraction: Combine the filtrates and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 9-arylcarbazole derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Characterization of Carbazole-Based OLED Materials

A thorough characterization of the synthesized materials is essential to understand their properties and predict their performance in an OLED device.

Photophysical Properties

-

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the material in solution and as a thin film. The PL spectrum provides information about the emission color and the photoluminescence quantum yield (PLQY), which is a measure of the material's emissive efficiency.[3][21]

-

Phosphorescence Spectroscopy: For host materials and phosphorescent emitters, measuring the phosphorescence spectrum at low temperature (typically 77 K) is crucial for determining the triplet energy (ET).[9]

-

Time-Resolved Photoluminescence: This measurement determines the lifetime of the excited state, which is important for understanding the emission mechanism (fluorescence vs. phosphorescence vs. TADF).[12]

Electrochemical Properties

-

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the material.[9][21] These values are crucial for assessing the energy barriers for charge injection from the electrodes and adjacent organic layers.

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the material, which is an indicator of its thermal stability.[1][22]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting point (Tm), providing insights into the material's morphological stability.[22]

Data Presentation: Properties of Representative Carbazole-Based Materials

| Material Type | Example Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Tg (°C) | Application | Reference |

| Hole Transport | TECEB | - | - | - | 130 | High-Tg HTL | [16][17] |

| Host | CBC1 | - | - | 2.53-2.50 | 107 | Red PhOLED Host | [1][23] |

| TADF Emitter | DCZ-TTR | - | - | ΔEST = 0.03 | - | TADF Emitter | [11] |

| Bipolar Host | A16 | ~6 | 2.08-3.13 | - | - | Bipolar Host | [9] |

Fabrication and Characterization of Carbazole-Based OLEDs

The ultimate test of a new OLED material is its performance in a device. This section provides a general protocol for the fabrication of a multilayer OLED using vacuum thermal evaporation.

Experimental Protocol: OLED Fabrication

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Organic materials (HTL, EML host and dopant, electron transport layer - ETL)

-

Metal for cathode (e.g., LiF/Al or Ca/Al)

-

Vacuum thermal evaporation (VTE) system

-

Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

-

UV-ozone cleaner or plasma asher

-

Shadow masks

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the ITO surface with UV-ozone or an oxygen plasma to increase its work function and improve hole injection.[18]

-

-

Organic Layer Deposition:

-

Place the cleaned substrates in the VTE chamber.

-

Load the organic materials into separate evaporation sources (e.g., quartz crucibles).

-

Evacuate the chamber to a high vacuum (typically < 10-6 Torr).[18]

-

Sequentially deposit the organic layers by heating the sources. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. A typical device structure might be: ITO / HTL (e.g., 40 nm) / EML (e.g., 20 nm, host doped with emitter) / ETL (e.g., 30 nm).[18]

-

-

Cathode Deposition:

-

Encapsulation:

-

Remove the completed devices from the VTE chamber and immediately encapsulate them in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic materials and reactive cathode from oxygen and moisture.

-

Device Characterization

Once fabricated, the OLEDs are characterized to evaluate their performance. Key parameters include:

-

Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information about the turn-on voltage, operating voltage, and brightness of the device.[25]

-

Electroluminescence (EL) Spectrum: This determines the color of the light emitted from the device. The color coordinates are often reported using the CIE 1931 color space.[26]

-

External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a critical measure of the device's efficiency.[11][24]

-

Power Efficiency and Luminous Efficacy: These parameters relate the light output to the electrical power input.

-

Operational Lifetime: This is the time it takes for the device's initial luminance to decrease by a certain percentage (e.g., 50%, denoted as LT50) under constant current operation.[1]

Visualizing the OLED Workflow

Caption: A streamlined workflow for the fabrication of carbazole-based OLEDs.

Conclusion and Future Outlook

Carbazole-based materials have been instrumental in the advancement of OLED technology and continue to be a major focus of research and development. Their remarkable versatility, stemming from their inherent electronic properties and the ease with which they can be chemically modified, allows for the creation of materials with tailored functionalities for various roles within an OLED device.

Future research in this field will likely focus on several key areas:

-

Development of Stable, Deep-Blue Emitters: Achieving long-lasting and highly efficient deep-blue emission remains a significant challenge in the OLED industry.[19][27] Novel carbazole-based fluorescent and TADF emitters are being actively pursued to address this issue.

-

Next-Generation TADF Materials: The design of new TADF emitters with even smaller ΔEST values, higher PLQYs, and improved stability is a critical area of research.

-

Solution-Processable Materials: While vacuum thermal evaporation is the dominant fabrication method for commercial OLEDs, there is growing interest in developing solution-processable materials for low-cost, large-area manufacturing techniques like printing.[13][21][24] Carbazole-based polymers and dendrimers are promising candidates for this approach.[12][21]

-

Enhanced Device Lifetimes: Improving the operational stability of OLEDs is paramount for their widespread adoption in general lighting and other demanding applications. The development of more robust carbazole-based materials with high Tg and electrochemical stability will be crucial in this endeavor.

The continued exploration of the rich chemistry of carbazole will undoubtedly lead to further breakthroughs in OLED performance, paving the way for even more vibrant, efficient, and durable displays and lighting solutions.

References

- 1. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solution-processable orange-red thermally activated delayed fluorescence emitters with 3,6-disubstituted carbazole for highly efficient OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A high Tg carbazole-based hole-transporting material for organic light-emitting devices - East China Normal University [pure.ecnu.edu.cn:443]

- 17. A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]

- 20. New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]

- 21. Solution-processed blue phosphorescent OLEDs with carbazole-based polymeric host materials [elorprinttec.u-bordeaux.fr]

- 22. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 24. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 2-Bromo-9-phenyl-9H-carbazole in Advanced OLED Applications: A Technical Guide

Introduction: The Indispensable Role of Carbazole Moieties in OLEDs

The advent and rapid evolution of Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering unparalleled color fidelity, contrast ratios, and form factors. At the heart of this technological leap lies the meticulous design and synthesis of high-performance organic semiconductor materials. Among the vast library of molecular architectures, carbazole derivatives have established themselves as a cornerstone of modern OLED technology.[1][2][3] Their inherent properties, including excellent thermal stability, high charge carrier mobility, and a high triplet energy, make them exceptionally well-suited for various functions within an OLED device.[4][5]

This technical guide focuses on a pivotal building block in the synthesis of advanced OLED materials: 2-Bromo-9-phenyl-9H-carbazole . We will delve into the strategic importance of this molecule, detailing its applications as a versatile intermediate for creating high-performance host materials, emitters, and charge-transporting layers. This document will provide not only a theoretical framework but also actionable experimental protocols for both material synthesis and device fabrication, aimed at researchers and scientists in the field of organic electronics.

Core Attributes of this compound

The utility of this compound stems from a combination of its carbazole core and the strategic placement of its substituents. The 9-phenyl group enhances the molecule's thermal and morphological stability while influencing its solubility, which is crucial for both vacuum deposition and solution-processing techniques.[4] The bromine atom at the 2-position is the key to its versatility, serving as a reactive site for a variety of cross-coupling reactions.[4]

| Property | Significance in OLED Material Synthesis |

| High Triplet Energy (ET) | The carbazole core inherently possesses a high triplet energy, which is critical for hosting blue phosphorescent and TADF emitters, preventing reverse energy transfer and ensuring high efficiency. |

| Good Hole-Transporting Mobility | The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport, a desirable characteristic for host and hole-transporting materials.[6] |

| Excellent Thermal Stability | The rigid, aromatic structure of the carbazole core, further enhanced by the 9-phenyl group, leads to high thermal stability, contributing to the operational lifetime of OLED devices.[1] |

| Reactive Bromine Site | The C-Br bond at the 2-position is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, enabling the facile introduction of various functional groups to tune the material's electronic and photophysical properties.[4][5] |

Application as a Versatile Intermediate for OLED Materials

The primary application of this compound is as a precursor for the synthesis of more complex functional molecules for different layers of an OLED device.[1][4]

Synthesis of Host Materials for Phosphorescent and TADF OLEDs

Host materials are crucial components of the emissive layer in phosphorescent and TADF OLEDs, providing a matrix for the dopant emitters and facilitating charge transport and recombination.[7] The high triplet energy of the carbazole core makes its derivatives excellent candidates for host materials.

Workflow for Host Material Synthesis via Suzuki Coupling

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Bromo-9-phenyl-9H-carbazole as a High-Performance Host Material in Thermally Activated Delayed Fluorescence (TADF) Applications

Abstract

This guide provides a comprehensive technical overview of 2-Bromo-9-phenyl-9H-carbazole, detailing its properties and significant potential as a host material for third-generation organic light-emitting diodes (OLEDs) that utilize thermally activated delayed fluorescence (TADF). We will explore the fundamental principles of TADF, underscoring the critical role of the host material in achieving high efficiency and operational stability. This document furnishes detailed protocols for the synthesis and purification of this compound, along with methodologies for the fabrication and characterization of TADF-OLED devices. While this molecule is often cited as a precursor, its intrinsic properties, particularly its high triplet energy, make it an excellent candidate for a host material, especially for blue TADF emitters.

Introduction: The TADF Revolution and the Imperative for Advanced Host Materials

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in modern displays and lighting. The evolution of emitter materials has led to three distinct generations. The first generation utilized fluorescent emitters, which are limited to harvesting only the singlet excitons (25% of the total), imposing a theoretical limit on the internal quantum efficiency (IQE). The second generation employed phosphorescent emitters containing heavy metals like iridium or platinum, which facilitate intersystem crossing and allow for the harvesting of both singlet and triplet excitons (up to 100% IQE). However, these materials are often costly, and stable, efficient blue phosphorescent emitters remain a significant challenge.[1][2]

The third generation of OLEDs is powered by Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables purely organic materials to achieve nearly 100% IQE.[1][2] TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows triplet excitons, which are typically non-emissive and constitute 75% of the excitons formed during electrical excitation, to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), aided by ambient thermal energy.[1][3][4] These up-converted excitons then emit light as "delayed fluorescence," adding to the prompt fluorescence from the initially formed singlets.[1]

In this ecosystem, the host material is not a passive matrix but an active and critical component that dictates the overall device performance.[5][6] It serves several key functions:

-

Preventing Aggregation: The host disperses the emitter molecules, preventing aggregation-induced quenching, which would otherwise diminish the photoluminescence quantum yield (PLQY).[1]

-

Facilitating Charge Transport: A good host material should possess balanced charge-transporting properties to ensure that electrons and holes can meet and form excitons within the emissive layer.

-

Ensuring Efficient Energy Transfer: The host must efficiently transfer its energy to the guest (emitter) molecules.

-

Confining Triplet Excitons: Crucially for TADF, the host must have a triplet energy (T₁) higher than that of the TADF emitter. This prevents the back-transfer of energy from the emitter's triplet state to the host, which would quench the delayed fluorescence mechanism.[1][5]

Carbazole derivatives are a prominent class of materials for OLEDs due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[7] this compound, in particular, emerges as a highly promising candidate for a TADF host material due to its exceptionally high triplet energy.

Properties and Advantages of this compound as a TADF Host

This compound is a carbazole derivative where the nitrogen atom is substituted with a phenyl group, and a bromine atom is attached at the 2-position of the carbazole core. These substitutions are not arbitrary; they are strategically important for tuning the material's electronic and physical properties for OLED applications.

-

High Triplet Energy (T₁): The most significant advantage of this compound as a host is its high triplet energy. Experimental data from phosphorescence spectra measured at 77 K show a T₁ energy of approximately 3.02 eV . This high value is critical for effectively confining the triplet excitons on blue TADF emitters, which typically have triplet energies in the range of 2.6-2.9 eV. This prevents energy loss and ensures the efficiency of the RISC process on the emitter.

-

Electrochemical Stability: 9-phenylcarbazole derivatives are known for their electrochemical stability. The oxidation potential is influenced by substituents, with the electron-withdrawing bromine atom expected to slightly increase the oxidation potential compared to unsubstituted 9-phenylcarbazole, indicating a deeper HOMO level which can be beneficial for charge injection from adjacent layers.

-

Thermal Stability: Carbazole-based materials are renowned for their high thermal stability, a prerequisite for materials used in vacuum thermal evaporation processes and for ensuring the long operational lifetime of the final OLED device.

-

Synthetic Versatility: While being a potent host material in its own right, the bromine atom also serves as a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the synthesis of more complex, bipolar host materials or other OLED materials, making it a valuable building block in materials science.[3]

Material Properties Summary

| Property | Value | Significance in TADF OLEDs |

| Chemical Name | This compound | Provides a rigid, high-energy carbazole core with tunable properties. |

| CAS Number | 94994-62-4 | Unique identifier for the compound. |

| Molecular Formula | C₁₈H₁₂BrN | Defines the elemental composition. |

| Molecular Weight | 322.2 g/mol | Relevant for synthesis and deposition calculations. |

| Triplet Energy (T₁) | ~3.02 eV | Excellent for hosting blue TADF emitters by preventing reverse energy transfer and ensuring efficient triplet harvesting. |

| Appearance | White crystalline powder | Indicates high purity. |

| Melting Point | 88.0 to 92.0 °C | Relevant for assessing thermal stability and processing conditions. |

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

High purity is paramount for all OLED materials, as impurities can act as charge traps or quenching sites, severely degrading device performance and lifetime.[3] The following protocol details a robust synthesis and a multi-step purification process designed to achieve OLED-grade purity (>99.5%).

Synthesis Workflow

Caption: Synthesis and Purification Workflow.

Step-by-Step Synthesis:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-9H-carbazole (1.00 g, 4.06 mmol), copper iodide (0.85 g, 4.47 mmol), potassium carbonate (1.12 g, 8.13 mmol), and iodobenzene (0.68 mL, 6.09 mmol).

-

Solvent Addition: Add 50 mL of dry N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

-

Reaction: Stir the mixture vigorously and heat to 180 °C for 24 hours.

-

Work-up: After cooling to room temperature, remove the DMF solvent under reduced pressure (vacuum distillation).

-

Extraction: Dissolve the resulting solid residue in 120 mL of dichloromethane (DCM) and wash it with 60 mL of brine. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM using a rotary evaporator to yield the crude product.

Multi-Step Purification:

-

Column Chromatography: Purify the crude product using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane. This step removes unreacted starting materials and major byproducts.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture. This step is effective at removing closely related impurities.

-

Train Sublimation: For final, OLED-grade purification, perform gradient temperature train sublimation under high vacuum (<10⁻⁵ Torr). This is the gold standard for purifying small organic molecules for electronic applications, as it effectively removes residual solvents and non-volatile impurities.

Protocol 2: Fabrication of a TADF-OLED Device via Vacuum Thermal Evaporation

This protocol describes the fabrication of a standard multilayer TADF-OLED using this compound as the host material.

Device Fabrication Workflow

Caption: OLED Fabrication Workflow.

Step-by-Step Fabrication:

-

Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each). Dry the substrates with a nitrogen gun.

-

Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

-

Vacuum Deposition: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr).

-

Layer Deposition: Sequentially deposit the organic and metal layers at controlled rates (typically 0.5-2.0 Å/s for organics, 5-10 Å/s for metals). A representative device architecture could be:

-

Hole Injection Layer (HIL): 10 nm of HAT-CN

-

Hole Transport Layer (HTL): 40 nm of TAPC

-

Emissive Layer (EML): 20 nm of This compound doped with a TADF emitter (e.g., 10 wt% of a blue TADF emitter like 2CzTPN). This is achieved by co-evaporation from two separate sources.

-

Electron Transport Layer (ETL): 40 nm of TPBi

-

Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)

-

Cathode: 100 nm of Aluminum (Al)

-

-

Encapsulation: Without breaking the vacuum, transfer the completed devices into a nitrogen-filled glovebox. Encapsulate the devices using a glass lid and a UV-curable epoxy to protect them from oxygen and moisture.

Protocol 3: Device Characterization

-

Electroluminescence (EL) Characterization:

-

Use a source meter unit connected to a calibrated photodiode and a spectroradiometer.

-

Measure the current density-voltage-luminance (J-V-L) characteristics.

-

From this data, calculate the External Quantum Efficiency (EQE), Current Efficiency (cd/A), and Power Efficiency (lm/W).

-

Record the EL spectra at different driving voltages to check for color stability.

-

-

Photophysical Characterization:

-

PLQY: Measure the photoluminescence quantum yield of a thin film of the host doped with the emitter using an integrating sphere.

-

Transient Photoluminescence: Use a time-correlated single photon counting (TCSPC) system with a pulsed laser to measure the fluorescence lifetime. The decay curve for a TADF material will show a short-lived "prompt" component and a longer-lived "delayed" component. The presence of the delayed component confirms the TADF mechanism is active.

-

Representative Performance and Discussion

While there is a lack of published device data explicitly using this compound as a host, we can infer its potential performance by examining structurally similar high-triplet-energy carbazole hosts. Materials like 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) are standard benchmarks.[2][8][9]

The high triplet energy of this compound (~3.02 eV) surpasses that of both mCP (~2.9 eV) and CBP (~2.6 eV), making it theoretically superior for hosting high-energy blue TADF emitters.[2][4][6] A higher host T₁ ensures more efficient exciton confinement on the emitter, which should translate to higher device efficiency and reduced efficiency roll-off at high brightness.[2]

Representative Performance of Blue TADF OLEDs with High T₁ Carbazole-Based Hosts

| Host Material | Emitter (Dopant) | Max. EQE (%) | Color (CIE x, y) | Reference Host Type |

| Sy-Host | 2CzTPN | 20.4 | Blue | Carbazole-Pyrimidine |

| 4N-oCBP | TCz-Trz | 16.2 | Blue | Phenylpyridine-Carbazole |

| Ad-mCP | TBN-TPA | 29.9 | Narrowband Blue | Modified mCP |

| DPEPO | DMOC-DPS | 4.0 | Deep Blue | Phosphine Oxide |

| mCP | DMOC-DPS | 2.63 | Greenish-Blue | Carbazole-Benzene |

This table presents data for analogous high-triplet-energy host materials to provide a reasonable expectation of performance for devices using this compound.

The data shows that carbazole-based hosts can achieve very high external quantum efficiencies, often exceeding 20% for blue TADF devices.[10][11] Given its superior triplet energy, it is highly probable that devices hosted by this compound would achieve EQEs in the range of 20-30% with state-of-the-art blue TADF emitters, coupled with low turn-on voltages and minimal efficiency roll-off.

Conclusion

This compound possesses the essential characteristics of a high-performance host material for TADF-OLEDs. Its standout feature is an exceptionally high triplet energy of ~3.02 eV, making it an ideal candidate for confining excitons in demanding blue TADF emitters, thereby maximizing device efficiency. Coupled with high thermal stability and versatile synthetic accessibility, it represents a significant, though currently underutilized, material in the OLED researcher's toolkit. The provided protocols offer a robust framework for its synthesis, purification, and integration into high-efficiency TADF devices. Future work should focus on the explicit fabrication and reporting of device performance using this promising host to validate its anticipated excellent performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of the Host on Deep-Blue Organic Light-Emitting Diodes Based on a TADF Emitter for Roll-Off Suppressing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 4. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 6. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. High Triplet Energy Host Materials for Blue TADF OLEDs-A Tool Box Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of 2-Bromo-9-phenyl-9H-carbazole in Advanced Organic Electronics

Abstract: This document provides a comprehensive technical guide on 2-Bromo-9-phenyl-9H-carbazole, a pivotal molecular building block in the field of organic electronics. We will explore its fundamental properties, detailed synthesis and derivatization protocols, and its critical applications in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The protocols and discussions herein are grounded in established scientific principles, offering researchers and materials scientists both the practical "how" and the crucial "why" behind its utility and application.

Introduction: The Strategic Importance of Carbazole Derivatives

The advancement of organic electronics, encompassing technologies like flexible displays, solid-state lighting, and next-generation photovoltaics, is fundamentally driven by the molecular design of its semiconductor materials.[1] Among the vast library of organic scaffolds, carbazole derivatives have emerged as a cornerstone due to their exceptional combination of high thermal stability, excellent hole-transporting capabilities, and a molecular structure that is readily functionalized.[2]

This compound (CAS: 94994-62-4) is a particularly valuable intermediate within this class.[3][4] Its structure is a masterful convergence of three key features:

-

The Carbazole Core: An electron-rich aromatic system that provides intrinsic hole mobility and a high triplet energy, crucial for efficient device operation.[2][5]

-

The N-9 Phenyl Group: This substituent is not merely passive; it sterically disrupts intermolecular packing, which enhances the material's solubility and promotes the formation of stable amorphous films—a critical requirement for fabricating uniform, large-area devices.[4]

-

The C-2 Bromo Substituent: This bromine atom is the molecule's reactive handle. It serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise extension of the π-conjugated system to fine-tune the material's optoelectronic properties.[4][6]

This guide will dissect these features, providing actionable protocols for the synthesis and application of this versatile compound.

Core Molecular Properties and Synthesis

A thorough understanding of a material's foundational properties is a prerequisite for its successful application.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. Purity is paramount, as trace impurities can act as charge traps or luminescence quenchers, severely degrading device performance and lifespan.[4]

| Property | Value | Reference |

| CAS Number | 94994-62-4 | [3][7] |

| Molecular Formula | C₁₈H₁₂BrN | [3][7] |

| Molecular Weight | 322.2 g/mol | [3][7] |

| Appearance | White to off-white powder/crystalline solid | [8] |

| Purity Standard | >97% (OLED Grade) | [4] |

Molecular Structure

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Bromo-9-phenylcarbazole | C18H12BrN | CID 66838044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols for Reactions of 2-Bromo-9-phenyl-9H-carbazole

Introduction: The Strategic Importance of 2-Bromo-9-phenyl-9H-carbazole

This compound is a pivotal intermediate in the fields of materials science and drug development. Its carbazole core provides a rigid, electron-rich scaffold with excellent charge-transport properties, making its derivatives highly sought after for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.[1][2][3] The strategic placement of a bromine atom at the 2-position and a phenyl group at the 9-position (the nitrogen atom) allows for precise chemical modifications. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to tune the electronic and photophysical properties of the molecule.[2][4] This document provides detailed experimental protocols for key reactions involving this compound, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of advanced materials and pharmaceutical candidates.

Synthesis of this compound

The precursor itself can be synthesized through several established routes. One common method involves the N-arylation of 2-bromocarbazole with a phenylating agent.[5] Another approach is the bromination of 9-phenyl-9H-carbazole. A two-step synthesis can also be employed, starting with the bromination of carbazole using N-bromosuccinimide (NBS) to form 3-bromocarbazole, followed by an N-arylation reaction with bromobenzene using a copper catalyst.[6]

Core Reactions and Experimental Protocols

The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their efficiency and broad functional group tolerance.[7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[8][9] This reaction is extensively used to synthesize biaryl compounds, which are common structural motifs in OLED materials and pharmaceuticals.[10][11]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8]

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-9-phenyl-9H-carbazole

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) (8 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

Anhydrous 1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and PCy₃ in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk flask, followed by additional anhydrous 1,4-dioxane and a small amount of water (typically a 10:1 ratio of dioxane to water).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Causality of Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for coupling aryl bromides.[9] The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

-

Base and Solvent: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings. The dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[11]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~95 |

| 2 | 4-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | ~92 |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | ~88 |

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][12] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals and organic electronic materials.[13][14] It allows for the coupling of this compound with a variety of primary or secondary amines.

Reaction Principle: The mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7][13]

Detailed Protocol: Synthesis of N,N-diphenyl-(9-phenyl-9H-carbazol-2-yl)amine

Materials:

-

This compound (1.0 eq)

-

Diphenylamine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add this compound and diphenylamine to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and bring it out of the glovebox. Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure and purify the resulting crude solid by column chromatography (eluent: hexane/dichloromethane gradient) or recrystallization.

Causality of Choices:

-

Catalyst System: The use of bulky, electron-rich biarylphosphine ligands like XPhos is crucial for the Buchwald-Hartwig amination.[14] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent ligand degradation at high temperatures.

-

Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium-amine complex.[14] Toluene is a common non-polar solvent for these reactions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | ~90 |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XantPhos (3) | K₂CO₃ | Dioxane | 110 | ~85 |

| 3 | Carbazole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 120 | ~82 |

Diagram 2: Experimental Workflow for Cross-Coupling Reactions

Caption: General workflow for palladium-catalyzed cross-coupling of this compound.

Conclusion and Future Perspectives

The protocols detailed herein provide robust and reproducible methods for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations are fundamental to tailoring the properties of carbazole-based materials for specific applications in organic electronics and medicinal chemistry. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, and should be optimized for each specific substrate combination.[14][15] By leveraging these powerful synthetic tools, researchers can continue to develop novel and high-performance materials based on the versatile this compound scaffold.

References

- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-7-phenyl-9H-carbazole [myskinrecipes.com]

- 3. Structural effect of phenylcarbazole-based molecules on the exciplex-forming co-host system to achieve highly efficient phosphorescent OLEDs with low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]